KGA-2727
Overview
Description
KGA-2727 is a novel selective inhibitor of the high-affinity sodium glucose cotransporter 1 (SGLT1). This compound has shown significant antidiabetic efficacy in various rodent models. The high-affinity sodium glucose cotransporter 1 plays a critical role in glucose absorption from the gastrointestinal tract, making this compound a promising candidate for the treatment of diabetes .
Mechanism of Action
Target of Action
KGA-2727 is a selective, high-affinity, and orally active inhibitor of the Sodium-Glucose Co-transporter 1 (SGLT1) . SGLT1 plays a critical role in glucose absorption from the gastrointestinal tract .
Mode of Action
This compound inhibits SGLT1 potently and highly selectively . It competes with glucose for binding to SGLT1, thereby inhibiting glucose reabsorption . This unique mechanism of action allows it to lower plasma glucose levels .
Biochemical Pathways
By inhibiting SGLT1, this compound affects the glucose absorption pathway in the body. It prevents glucose reabsorption in the kidneys, leading to glycosuria . This inhibition of renal tubular glucose reabsorption is a new mechanism to attain normoglycemia .
Result of Action
This compound has demonstrated antidiabetic efficacy in rodent models . Chronic treatments with this compound reduced the levels of plasma glucose and glycated hemoglobin . It also preserved glucose-stimulated insulin secretion and reduced urinary glucose excretion . Furthermore, this compound improved morphological changes of pancreatic islets and renal distal tubules
Biochemical Analysis
Biochemical Properties
KGA-2727 interacts with the SGLT1 enzyme, inhibiting it potently and selectively . This interaction plays a critical role in glucose absorption from the gastrointestinal tract .
Cellular Effects
This compound has shown to inhibit the absorption of glucose but not that of fructose in a small intestine closed loop absorption test with normal rats . It also increases the level of glucagon-like peptide-1 in the portal vein .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the SGLT1 enzyme, inhibiting its function . This results in reduced glucose absorption, thereby improving postprandial hyperglycemia .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to have long-term effects on cellular function. Chronic treatments with this compound reduced the levels of plasma glucose and glycated hemoglobin .
Dosage Effects in Animal Models
In animal models, this compound has shown antidiabetic efficacy . It has been observed to improve morphological changes of pancreatic islets and renal distal tubules in Zucker diabetic fatty (ZDF) rats .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose absorption. It interacts with the SGLT1 enzyme, inhibiting glucose absorption and thereby affecting metabolic flux .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis involves the reaction of 3-(4-hydroxy-3-methylphenyl)propylamine with 3-(β-D-glucopyranosyloxy)-5-isopropyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired product .
Industrial Production Methods
The industrial production of KGA-2727 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
KGA-2727 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Chemistry: Used as a model compound to study the inhibition of high-affinity sodium glucose cotransporter 1.
Biology: Investigated for its effects on glucose absorption and metabolism in biological systems.
Medicine: Demonstrated significant antidiabetic efficacy in rodent models, making it a potential candidate for the treatment of diabetes.
Industry: Potential applications in the development of new antidiabetic drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Dapagliflozin: Another sodium glucose cotransporter inhibitor, but it primarily targets sodium glucose cotransporter 2.
Canagliflozin: Similar to dapagliflozin, it inhibits sodium glucose cotransporter 2 and is used for the treatment of type 2 diabetes mellitus.
Uniqueness of KGA-2727
This compound is unique in its high selectivity for sodium glucose cotransporter 1, making it particularly effective in reducing glucose absorption from the gastrointestinal tract without affecting other glucose transporters. This selectivity reduces the risk of side effects associated with non-selective inhibitors .
Properties
IUPAC Name |
3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4O8/c1-14(2)21-18(25(30-29-21)38-26-24(35)23(34)22(33)19(13-31)37-26)12-16-5-6-17(11-15(16)3)36-10-4-8-28-9-7-20(27)32/h5-6,11,14,19,22-24,26,28,31,33-35H,4,7-10,12-13H2,1-3H3,(H2,27,32)(H,29,30)/t19-,22-,23+,24-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBARDSTXONTFS-MNDUUMEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201105269 | |
Record name | 3-[[3-[4-[[3-(β-D-Glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201105269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666842-36-0 | |
Record name | 3-[[3-[4-[[3-(β-D-Glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=666842-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[3-[4-[[3-(β-D-Glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201105269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.